Betamethasone-d3 is synthesized in laboratories and is not found naturally. It is derived from the parent compound betamethasone, which is commonly used for its anti-inflammatory and immunosuppressive properties. The synthesis of betamethasone-d3 often involves the introduction of deuterium during the chemical synthesis of betamethasone.
Betamethasone-d3 falls under the classification of synthetic corticosteroids. These compounds are categorized based on their anti-inflammatory properties and their ability to modulate immune responses. Betamethasone-d3 specifically is utilized in pharmacological studies due to its labeled nature, which aids in tracing and quantifying drug metabolism and distribution in biological systems.
The synthesis of betamethasone-d3 typically involves several steps, including the introduction of deuterium atoms into the steroid structure. Common methods include:
The synthesis may involve complex organic reactions such as:
The exact synthetic pathway can vary based on the starting materials and desired purity levels.
The molecular formula for betamethasone-d3 is . Its structure includes a steroid backbone with various functional groups that confer its biological activity.
Betamethasone-d3 can undergo various chemical reactions typical for corticosteroids, including:
These reactions are often conducted under controlled conditions to ensure high yields and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and product isolation.
Betamethasone-d3 exerts its effects primarily by binding to glucocorticoid receptors in target tissues. This interaction leads to:
Studies have shown that corticosteroids like betamethasone can significantly reduce inflammatory cytokine production, leading to decreased inflammation and immune response.
Relevant data from stability studies indicate that betamethasone-d3 retains its chemical properties over time when stored appropriately.
Betamethasone-d3 is primarily used in research settings for:
Betamethasone-d3 is a deuterated analog of the synthetic glucocorticoid betamethasone, where three hydrogen atoms (³H) are replaced by deuterium atoms (²H or D) at specific molecular positions. This isotopic modification strategically alters molecular properties while preserving the core pharmacological structure. The base structure consists of the characteristic corticosteroid skeleton—a cyclopentanoperhydrophenanthrene ring system with a 9α-fluoro substituent, 11β-hydroxy group, and 16β-methyl configuration that defines betamethasone's glucocorticoid selectivity [3] [8].
The deuterium atoms are incorporated at the methyl group (-CH₃) of the 21-acetate moiety, resulting in the -C(O)OCD₃ group. This modification yields the systematic chemical name: (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxy-2,2,2-d₃-acetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. The molecular formula is C₂₄H₂₈D₃FO₆ (equivalent to C₂₄H₂₈¹³¹FO₆ when accounting for isotopic purity), with a molecular weight of 437.52 g/mol [4].
Table 1: Key Identifiers of Betamethasone-d3
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | Not explicitly assigned in sources | [4] [9] |
Molecular Formula | C₂₄H₂₈D₃FO₆ | [4] |
Molecular Weight | 437.52 g/mol | [4] |
Exact Mass (Monoisotopic) | 437.52 | [4] |
IUPAC Name | See systematic name above | Derived from [3] [8] |
Deuterium Positions | 21-acetate methyl group (-OCD₃) | [4] [9] |
Purity | >95% (HPLC confirmed) | [4] |
The structural confirmation of Betamethasone-d3 relies heavily on advanced spectroscopic techniques, which detect characteristic shifts and fragmentation patterns attributable to deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals the absence of the proton signal corresponding to the 21-acetate methyl group (-OCOCH₃), which typically resonates near δ 2.0-2.1 ppm in non-deuterated betamethasone 21-acetate. The adjacent methylene protons at C-21 (δ ~4.1-4.3 ppm) may exhibit subtle coupling changes due to the replacement of ¹H with ²H (D) on the adjacent carbon. ¹³C-NMR confirms the presence of the deuterated acetate carbon (C=OCD₃) as a distinct quintet (due to ²J₃C-D coupling) appearing near δ 170 ppm, contrasting with the standard singlet for the -C(O)OCH₃ carbon [4] [9]. The characteristic signals for the core steroid structure (e.g., C1-C2 olefinic protons ~δ 6.0-6.3 ppm, C4 proton ~δ 5.7-5.8 ppm, C11-OH proton ~δ 5.2 ppm, C21 methylene protons) remain consistent with non-deuterated betamethasone [3] [8].
Mass Spectrometry (MS):Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) MS in positive ion mode typically shows the [M+H]⁺ ion at m/z 438, representing the gain of one proton. This is 3 Da higher than the [M+H]⁺ ion of non-deuterated betamethasone 21-acetate (m/z 435), confirming the incorporation of three deuterium atoms. Tandem MS/MS fragmentation exhibits key cleavages:
Ionization Mode | Observed Ions (m/z) | Assignment | Comparison to Non-Deuterated (m/z) |
---|---|---|---|
ESI(+) | 438.3 | [M+H]⁺ | 435.3 (+3 Da shift) |
ESI(+) MS/MS | 378.3 | [M+H - CH₃COOD]⁺ (loss of 60 Da) | 375.3 (+3 Da shift) |
ESI(+) MS/MS | 360.3 | [M+H - CH₃COOD - H₂O]⁺ | 357.3 (+3 Da shift) |
ESI(+) MS/MS | 339.2 | [M+H - CH₃COOD - HF]⁺ | 336.2 (+3 Da shift) |
APPI(-) (if used) | 361.2* | [M - CH₂O - H]⁻ (betamethasone core structure) | 358.2* (+3 Da shift?) |
*APPI(-) data based on behavior of non-deuterated betamethasone generating [MHCH₂O]⁻ ions [6].
Infrared (IR) Spectroscopy:The IR spectrum retains core functional group absorptions of betamethasone: strong carbonyl (C=O) stretches for the C3 ketone (~1665-1670 cm⁻¹), the C20 ketone (~1700-1720 cm⁻¹), and the ester C=O (~1735-1745 cm⁻¹). The C-F stretch appears near 1050-1100 cm⁻¹. Deuterium substitution induces a characteristic shift in the C-D stretching vibrations. While the C-H stretches occur around 2900-3000 cm⁻¹, the C-D stretches appear as distinct, lower frequency bands in the ~2100-2200 cm⁻¹ region, providing a clear signature of deuteration [4] [9].
The introduction of deuterium at the 21-acetate position imparts subtle but significant physicochemical differences compared to non-deuterated betamethasone (and its 21-acetate), while maintaining identical receptor binding and core pharmacology.
Physicochemical Properties:The primary differences arise from the increased mass and altered vibrational frequencies due to deuterium. The molecular weight of betamethasone-d3 (21-acetate) is 437.52 g/mol versus 434.50 g/mol for the non-deuterated form—a 3 Da increase [4]. This mass difference is readily discernible by mass spectrometry (as shown in Table 2). The C-D bond (~1.0-1.5 pm shorter and ~5-6 kcal/mol stronger than C-H) can slightly influence lipophilicity (log P) and pKa. While specific log P values for the deuterated form are not provided in the sources, deuterated compounds often exhibit slightly increased lipophilicity. The bond strength difference underlies the Kinetic Isotope Effect (KIE), which is the most significant consequence of deuteration. The KIE can slow down metabolic reactions involving cleavage of the C-H (C-D) bond at the deuterated site. For betamethasone-d3, this primarily impacts de-esterification—the hydrolysis of the 21-acetate group catalyzed by esterases. The cleavage of the C-D bond in the -OCD₃ group during hydrolysis is significantly slower than cleavage of the C-H bond in -OCH₃, potentially leading to altered metabolic stability and disposition kinetics [4] [9].
Metabolic Stability:Non-deuterated betamethasone undergoes extensive metabolism, including hydroxylation (e.g., 6β-hydroxylation), oxidation (11β-hydroxy to ketone), reduction (C20 ketone), and side-chain cleavage [1] [8]. Crucially, the 21-acetate group is rapidly hydrolyzed in vivo to form the primary active metabolite, betamethasone alcohol. Betamethasone-d3, with its deuterated 21-acetate methyl group, is expected to exhibit reduced rates of deacetylation due to the KIE. This can lead to:
Table 3: Comparative Physicochemical and Metabolic Properties
Property | Betamethasone-d3 (21-Acetate) | Non-Deuterated Betamethasone 21-Acetate | Significance |
---|---|---|---|
Molecular Weight | 437.52 g/mol | 434.50 g/mol | Confirmed by HRMS; basis for MS differentiation |
C-D/C-H Stretch (IR) | ~2100-2200 cm⁻¹ (C-D) | ~2900-3000 cm⁻¹ (C-H) | Diagnostic for deuteration |
Key MS [M+H]⁺ | m/z 438.3 | m/z 435.3 | Primary identifier in mass spectrometry |
Kinetic Isotope Effect | Significant (kH/kD > 1) | None | Slows enzymatic hydrolysis (de-esterification) rate |
Primary Metabolic Impact | Reduced rate of 21-acetate hydrolysis | Rapid 21-acetate hydrolysis | Alters prodrug activation kinetics & metabolite profile |
Receptor Binding (Glucocorticoid) | Expected equivalent to non-deuterated | High affinity | Core pharmacophore unchanged by deuteration |
Analytical Utility:The distinct 3 Da mass difference and characteristic MS/MS fragmentation make betamethasone-d3 an indispensable Internal Standard (IS) in quantitative bioanalysis (e.g., LC-MS/MS) of non-deuterated betamethasone and its metabolites in biological matrices (plasma, urine, tissues). Its physicochemical similarity ensures near-identical extraction efficiency and chromatographic behavior (retention time), while the mass difference allows unambiguous differentiation by the mass spectrometer. This co-elution with the analyte provides highly accurate correction for matrix effects and recovery losses, significantly improving the precision, accuracy, and sensitivity of assays for betamethasone pharmacokinetic and metabolic studies [4] [6] [8].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9